3,3'-Diethoxybiphenyl-4,4'-diamine

Description

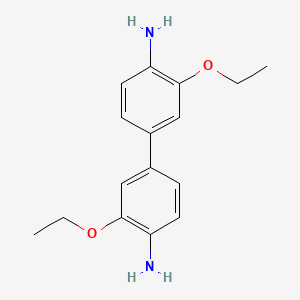

3,3'-Diethoxybiphenyl-4,4'-diamine is a biphenyl derivative with ethoxy (-OCH₂CH₃) groups at the 3,3'-positions and amine (-NH₂) groups at the 4,4'-positions. Its molecular formula is C₁₆H₂₀N₂O₂ (molecular weight: 272.34 g/mol), as inferred from its ethoxy substitution compared to the dimethoxy analog . Biphenyl diamines are critical intermediates in polymer synthesis, dyes, and pharmaceuticals, with substituents influencing solubility, reactivity, and toxicity .

Properties

IUPAC Name |

4-(4-amino-3-ethoxyphenyl)-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-19-15-9-11(5-7-13(15)17)12-6-8-14(18)16(10-12)20-4-2/h5-10H,3-4,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWMYQLURQHNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethoxybiphenyl-4,4’-diamine typically involves the reaction of 3,3’-diethoxybiphenyl with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The nitro groups are reduced to amino groups, resulting in the formation of 3,3’-Diethoxybiphenyl-4,4’-diamine .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethoxybiphenyl-4,4’-diamine may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure the complete reduction of nitro groups to amino groups. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethoxybiphenyl-4,4’-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more stable amino derivatives.

Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3,3’-Diethoxybiphenyl-4,4’-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Diethoxybiphenyl-4,4’-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3,3'-Diethoxybiphenyl-4,4'-diamine with structurally related biphenyl diamines:

Key Observations :

- Substituent Effects: Electron-donating groups (ethoxy, methoxy) reduce water solubility compared to methyl or unsubstituted analogs. For example, 3,3'-dimethoxybiphenyl-4,4'-diamine is practically insoluble, while the dimethyl analog is slightly soluble .

- Toxicity: 3,3'-Dimethoxybiphenyl-4,4'-diamine (o-Dianisidine) is classified as a hazardous waste (U091) and a suspected carcinogen due to structural similarities to benzidine derivatives . 3,3'-Dimethylbiphenyl-4,4'-diamine is also flagged for carcinogenic risk, highlighting the hazards common to aromatic amines .

- Applications :

Biological Activity

3,3'-Diethoxybiphenyl-4,4'-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with ethoxy groups and amino functionalities. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Studies have indicated that compounds within the biphenyl class can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antibacterial and antifungal properties.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which may have implications for treating diseases such as Alzheimer's.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

- Enzyme Interaction : As an enzyme inhibitor, it can bind to active sites of specific targets, altering their activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits bacterial growth | |

| Enzyme Inhibition | Acetylcholinesterase inhibitor |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of biphenyl derivatives. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of biphenyl derivatives revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.